2-methoxy-N-propyl-5-(4-pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide
Description
2-methoxy-N-propyl-5-(4-pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with methoxy, propyl, pyridinyl, and piperazinyl groups, which contribute to its diverse chemical properties and biological activities.
Properties
IUPAC Name |
2-methoxy-N-propyl-5-(4-pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-3-9-22-20(25)17-15-16(7-8-18(17)28-2)29(26,27)24-13-11-23(12-14-24)19-6-4-5-10-21-19/h4-8,10,15H,3,9,11-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXPRFIOCICJIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-propyl-5-(4-pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of 2-methoxybenzoic acid with propylamine under acidic conditions to form 2-methoxy-N-propylbenzamide.
Sulfonylation: The benzamide is then sulfonylated using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine to yield the sulfonylbenzamide intermediate.
Piperazine Substitution: The final step involves the nucleophilic substitution of the sulfonylbenzamide intermediate with 4-pyridin-2-ylpiperazine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-propyl-5-(4-pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.
Scientific Research Applications
2-methoxy-N-propyl-5-(4-pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-propyl-5-(4-pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound shares a similar sulfonamide group and pyridinyl substitution but differs in the presence of a borate group.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have a pyridinyl group similar to the target compound but differ in the core structure, which is a pyrimidine instead of a benzamide.
Uniqueness
2-methoxy-N-propyl-5-(4-pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy, propyl, pyridinyl, and piperazinyl substitutions make it a versatile compound for various applications in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
